molecular formula C21H18O13 B1655165 Quercetin-3'-glucuronide CAS No. 328006-77-5

Quercetin-3'-glucuronide

Cat. No. B1655165
CAS RN: 328006-77-5
M. Wt: 478.4 g/mol
InChI Key: LBJLXDMWOKJIPQ-JENRNSKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin 3'-O-glucuronide belongs to the class of organic compounds known as flavonoid o-glucuronides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to glucuronic acid. Quercetin 3'-O-glucuronide is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Quercetin 3'-O-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, quercetin 3'-O-glucuronide is primarily located in the cytoplasm.

Scientific Research Applications

1. Cancer Prevention and Treatment

Quercetin-3'-glucuronide, as a derivative of quercetin, shows potential in cancer prevention. Its anti-oxidative properties and interaction with molecular targets relevant to cancer prevention, such as modulating MEK/ERK and Nrf2/keap1 signal transduction pathways, make it a promising agent. Studies suggest its role in preventing chemically induced carcinogenesis, especially in the colon, and it may be associated with lung cancer prevention (Murakami, Ashida, & Terao, 2008). Additionally, quercetin glucuronides inhibit lung cancer cell growth through mechanisms like G2/M arrest and apoptosis induction (Yang et al., 2006).

2. Anti-Inflammatory and Antioxidant Effects

Quercetin-3'-glucuronide demonstrates significant anti-inflammatory and antioxidant effects. It has been found to inhibit reactive oxygen species (ROS)-associated inflammation and ameliorate insulin resistance in endothelial dysfunction (Guo et al., 2013). Another study showed its effectiveness in suppressing inflammation and possessing antiviral activity against influenza A virus (Fan et al., 2011).

3. Metabolic Pathways and Bioavailability

Understanding the metabolic pathways of quercetin-3'-glucuronide is crucial for its application in therapeutics. The transformation of quercetin to its glucuronide forms during absorption and their subsequent circulation in the human body have been extensively studied. These metabolites exhibit different biological activities based on their structure and absorption sites (Dueñas et al., 2008). Further, the conjugation position of quercetin glucuronides significantly impacts their biological activity (Day et al., 2000).

4. Implications in Cardiovascular and Neurological Health

Quercetin-3'-glucuronide also plays a role in cardiovascular and neurological health. Its ability to prevent endothelial dysfunction and reduce the oxidative stress in blood vessels, especially under inflammatory conditions, highlights its therapeutic potential in cardiovascular diseases (Ishisaka et al., 2013). Additionally, its effects on neuroprotection, particularly in oxidative stress-related neurological disorders, have been suggested, considering the brain as a major target for circulating conjugated quercetin glucuronides (Terao, Murota, & Kawai, 2011).

properties

CAS RN

328006-77-5

Product Name

Quercetin-3'-glucuronide

Molecular Formula

C21H18O13

Molecular Weight

478.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C21H18O13/c22-7-4-9(24)12-11(5-7)32-18(15(27)13(12)25)6-1-2-8(23)10(3-6)33-21-17(29)14(26)16(28)19(34-21)20(30)31/h1-5,14,16-17,19,21-24,26-29H,(H,30,31)/t14-,16-,17+,19-,21+/m0/s1

InChI Key

LBJLXDMWOKJIPQ-JENRNSKYSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin-3'-glucuronide
Reactant of Route 2
Quercetin-3'-glucuronide
Reactant of Route 3
Quercetin-3'-glucuronide
Reactant of Route 4
Quercetin-3'-glucuronide
Reactant of Route 5
Quercetin-3'-glucuronide
Reactant of Route 6
Quercetin-3'-glucuronide

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